molecular formula C14H15N3S B14640889 Methyl N,2-diphenylhydrazine-1-carboximidothioate CAS No. 54211-56-2

Methyl N,2-diphenylhydrazine-1-carboximidothioate

Cat. No.: B14640889
CAS No.: 54211-56-2
M. Wt: 257.36 g/mol
InChI Key: CDVQIEYPJAZBKJ-UHFFFAOYSA-N
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Description

Methyl N,2-diphenylhydrazine-1-carboximidothioate is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a methyl group, two phenyl groups, and a carboximidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N,2-diphenylhydrazine-1-carboximidothioate typically involves the reaction of hydrazine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 1,2-diphenylhydrazine with methyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl N,2-diphenylhydrazine-1-carboximidothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidothioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N,2-diphenylhydrazine-1-carboximidothioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Methyl N,2-diphenylhydrazine-1-carboximidothioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with proteins and other biomolecules is a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenylhydrazine: A related compound with similar structural features but lacking the carboximidothioate group.

    Diphenylcarbazide: Another hydrazine derivative with a different functional group arrangement.

Uniqueness

Methyl N,2-diphenylhydrazine-1-carboximidothioate is unique due to the presence of the carboximidothioate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other hydrazine derivatives.

Properties

IUPAC Name

methyl N-anilino-N'-phenylcarbamimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c1-18-14(15-12-8-4-2-5-9-12)17-16-13-10-6-3-7-11-13/h2-11,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVQIEYPJAZBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC1=CC=CC=C1)NNC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90488272
Record name Methyl N,2-diphenylhydrazine-1-carboximidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90488272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54211-56-2
Record name Methyl N,2-diphenylhydrazine-1-carboximidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90488272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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